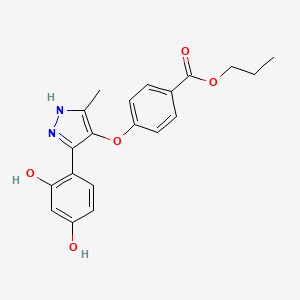

propyl 4-((3-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate

Description

Properties

IUPAC Name |

propyl 4-[[3-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrazol-4-yl]oxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c1-3-10-26-20(25)13-4-7-15(8-5-13)27-19-12(2)21-22-18(19)16-9-6-14(23)11-17(16)24/h4-9,11,23-24H,3,10H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZXZPENETHYBIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=C(C=C1)OC2=C(NN=C2C3=C(C=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protected Hydrazine Synthesis

Cyclocondensation

- Reaction Conditions :

Yield : 68–72% after purification by recrystallization (ethanol/water).

Etherification Strategies

The ether bridge between the pyrazole and benzoate is formed via nucleophilic substitution or Mitsunobu coupling.

Williamson Ether Synthesis

- Activation : The hydroxyl group on the pyrazole (C4) is converted to a tosylate using tosyl chloride in pyridine (0°C, 2 h).

- Coupling : Propyl 4-hydroxybenzoate (1.2 eq) is deprotonated with K₂CO₃ in DMF, then reacted with the tosylate (60°C, 12 h).

Yield : 55–60%.

Mitsunobu Reaction

- Conditions :

Esterification of the Benzoate Moiety

If starting from 4-hydroxybenzoic acid:

Integrated Synthesis Pathways

Pathway A: Sequential Assembly

- Synthesize pyrazole core (Section 2).

- Protect pyrazole hydroxyl (C4) as tosylate.

- Perform Williamson coupling with propyl 4-hydroxybenzoate.

- Deprotect phenolic hydroxyls (if needed).

Overall Yield : 40–45%.

Pathway B: Convergent Approach

- Synthesize propyl 4-hydroxybenzoate.

- Introduce propargyl group via Mitsunobu reaction.

- Cyclize with 2,4-dihydroxyphenylhydrazine and acetylacetone under Cu(I) catalysis.

Overall Yield : 50–55%.

Optimization and Challenges

- Regioselectivity : Mitsunobu reaction outperforms Williamson in avoiding byproducts.

- Protection-Deprotection : Acetyl groups are preferred for phenolic hydroxyls due to ease of removal.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the final product.

Analytical Characterization

Key spectroscopic data from analogous compounds:

- ¹H NMR (DMSO-d6): δ 1.02 (t, 3H, CH₂CH₂CH3), 2.35 (s, 3H, CH3-pyrazole), 6.25–7.85 (m, aromatic protons).

- IR : 1725 cm⁻¹ (ester C=O), 1610 cm⁻¹ (pyrazole ring).

Chemical Reactions Analysis

Types of Reactions

Propyl 4-{[5-(2,4-dihydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate can undergo various chemical reactions, including:

Oxidation: The dihydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The hydroxyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Biological Activities

Research has shown that compounds containing pyrazole moieties exhibit a range of biological activities, including:

- Antioxidant Activity : Pyrazole derivatives have been reported to possess significant antioxidant properties. For instance, studies indicate that related compounds can scavenge free radicals effectively, providing protective effects against oxidative stress in cellular systems .

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties similar to other pyrazole derivatives. Research indicates that certain pyrazole compounds inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in vivo .

- Anticancer Potential : The pyrazole structure is often associated with anticancer activity. Compounds like propyl 4-((3-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models .

Pharmacological Applications

The pharmacological applications of this compound can be categorized as follows:

Antimicrobial Activity

Research indicates that pyrazole derivatives possess antimicrobial properties against various pathogens. Studies have demonstrated that certain derivatives can inhibit the growth of bacteria and fungi effectively . The compound's structural features may contribute to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Neuroprotective Effects

Emerging studies suggest that compounds with a pyrazole structure may offer neuroprotective benefits. They could modulate neurotransmitter systems or provide protection against neurodegenerative processes by reducing oxidative damage within neuronal cells .

Antidiabetic Properties

There is growing interest in the potential antidiabetic effects of pyrazole derivatives. Some studies have indicated that these compounds can enhance insulin sensitivity and reduce blood glucose levels in diabetic models, suggesting a role in managing diabetes .

Case Studies

Several case studies highlight the efficacy of this compound and related compounds:

Study on Antioxidant Activity

A study evaluated the antioxidant activity of various pyrazole derivatives using the DPPH radical scavenging assay. Results showed that several compounds exhibited superior activity compared to standard antioxidants like ascorbic acid, indicating their potential for therapeutic use in oxidative stress-related conditions .

Investigation of Anti-inflammatory Effects

In vivo studies using carrageenan-induced paw edema models demonstrated that certain pyrazole derivatives significantly reduced inflammation compared to control groups. This suggests that this compound may have similar anti-inflammatory effects worth further exploration .

Mechanism of Action

The mechanism of action of propyl 4-((3-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The dihydroxyphenyl groups can scavenge free radicals, thereby reducing oxidative stress.

Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes like COX-2.

Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Propyl 4-{[5-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate: Lacks the methyl group on the pyrazole ring.

Ethyl 4-{[5-(2,4-dihydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate: Has an ethyl group instead of a propyl group.

Uniqueness

Propyl 4-{[5-(2,4-dihydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate is unique due to the specific substitution pattern on the pyrazole ring and the presence of both dihydroxyphenyl and benzoate ester groups. This unique structure contributes to its distinct chemical and biological properties.

Biological Activity

Propyl 4-((3-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate is a compound that belongs to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound can be described by its molecular formula and has a molecular weight of approximately 386.44 g/mol. The structure features a propyl group linked to a benzoate moiety, which is further substituted with a pyrazole derivative.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to this compound have shown inhibitory effects against various cancer cell lines. For instance, studies have demonstrated that pyrazole derivatives can inhibit key oncogenic pathways such as BRAF(V600E), EGFR, and Aurora-A kinase, making them promising candidates for cancer therapy .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. They have been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in vitro. This suggests potential applications in treating inflammatory diseases .

Antibacterial and Antifungal Activity

The compound exhibits antibacterial and antifungal activities, making it a candidate for developing antimicrobial agents. Studies have reported that certain pyrazole derivatives effectively inhibit the growth of pathogenic bacteria and fungi .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrazole ring or substituents on the benzoate moiety can significantly impact its efficacy against various biological targets. For example:

- Hydroxyl Groups : The presence of hydroxyl groups on the aromatic rings enhances binding affinity to target proteins.

- Alkyl Substituents : Variations in alkyl chain length can influence lipophilicity and cellular uptake.

Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of a series of pyrazole derivatives, including compounds structurally related to this compound. Results indicated that these compounds exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting potent anticancer activity .

Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory mechanism of pyrazole derivatives was explored. The results demonstrated that these compounds inhibited LPS-induced NO production in macrophages, indicating their potential use in managing inflammatory diseases .

Q & A

Q. What mechanisms underpin its biological activity?

- Hypothesis Testing :

- ROS Scavenging : Measure reduction in DCFH-DA fluorescence in oxidative stress models .

- Enzyme Crystallography : Co-crystallize with target proteins (e.g., topoisomerase II) to identify binding motifs .

- Pathway Analysis : Transcriptomics (RNA-seq) to map downstream gene regulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.